molecular formula C18H27N3O2 B6639534 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea

Cat. No.: B6639534
M. Wt: 317.4 g/mol
InChI Key: QXJIWDIBQZOABC-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea typically involves the following steps:

    Formation of the Indanone Intermediate: The starting material, 2-hydroxyindanone, is synthesized through the cyclization of 2-phenylpropanoic acid under acidic conditions.

    Reduction to Indanol: The indanone intermediate is reduced to 2-hydroxy-2,3-dihydro-1H-indan-1-yl using a reducing agent such as sodium borohydride.

    Urea Formation: The indanol is then reacted with an isocyanate derivative to form the urea linkage.

    Piperidine Substitution: Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The piperidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-morpholin-1-ylpropan-2-yl)urea: Similar structure with a morpholine moiety instead of piperidine.

    1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-pyrrolidin-1-ylpropan-2-yl)urea: Similar structure with a pyrrolidine moiety instead of piperidine.

Uniqueness

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-piperidin-1-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13(12-21-9-5-2-6-10-21)19-18(23)20-17-15-8-4-3-7-14(15)11-16(17)22/h3-4,7-8,13,16-17,22H,2,5-6,9-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJIWDIBQZOABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)NC(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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